Boc-O-benzyl-D-b-homotyrosine Boc-O-benzyl-D-b-homotyrosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534500
InChI: InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2
SMILES:
Molecular Formula: C27H44N2O5
Molecular Weight: 476.6 g/mol

Boc-O-benzyl-D-b-homotyrosine

CAS No.:

Cat. No.: VC16534500

Molecular Formula: C27H44N2O5

Molecular Weight: 476.6 g/mol

* For research use only. Not for human or veterinary use.

Boc-O-benzyl-D-b-homotyrosine -

Specification

Molecular Formula C27H44N2O5
Molecular Weight 476.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2
Standard InChI Key NFRXJWSHDWTRPW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

Boc-O-benzyl-D-β-homotyrosine has the molecular formula C22H27NO5\text{C}_{22}\text{H}_{27}\text{NO}_5 and a molecular weight of 385.45 g/mol . The core structure consists of a β-homotyrosine backbone, where the side chain phenyl group is separated from the α-carbon by two methylene units (-CH2_2-CH2_2-) instead of one, as seen in standard tyrosine. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}-) protects the α-amino group, while the benzyl ether (PhCH2O\text{PhCH}_2\text{O}-) shields the phenolic hydroxyl .

The D-configuration at the α-carbon distinguishes this compound from its more common L-enantiomer, Boc-O-benzyl-L-β-homotyrosine. This stereochemical inversion impacts its interactions with chiral environments, such as enzyme active sites or receptor binding pockets, often leading to distinct pharmacological profiles .

Physicochemical Characteristics

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to hydrophobic protecting groups .

  • Stability: Stable under acidic conditions but susceptible to hydrogenolysis (for Bzl removal) and strong acids (for Boc deprotection) .

  • Crystallinity: Boc-protected β-homo-amino acids exhibit enhanced crystallinity compared to their Fmoc-protected counterparts, facilitating purification .

Table 1: Comparative Properties of Boc-O-benzyl-β-homotyrosine Enantiomers

PropertyD-Enantiomer (CAS 126825-16-9)L-Enantiomer
Molecular Weight385.45 g/mol385.45 g/mol
Specific RotationNot reported[α]D20[α]_D^{20} = +24° (c=1, DMF)
Proteolytic StabilityHigherModerate
Receptor BindingAltered selectivityNative-like interactions

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy has been historically employed for synthesizing β-homo-amino acid-containing peptides . Key steps include:

  • Resin Loading: Boc-D-β-homotyrosine(Bzl)-OH is anchored to Merrifield resin via its C-terminal carboxylate.

  • Deprotection: Sequential treatment with trifluoroacetic acid (TFA) removes the Boc group, exposing the α-amino group for coupling.

  • Neutralization: Triethylamine (TEA) neutralizes the protonated amine.

  • Coupling: Dicyclohexylcarbodiimide (DCC) activates subsequent amino acids for chain elongation .

Critical Challenges:

  • Racemization Risk: Prolonged exposure to acidic conditions during Boc removal may induce epimerization at the α-carbon .

  • Side-Chain Stability: The benzyl ether group requires anhydrous conditions to prevent premature cleavage.

Solution-Phase Synthesis

The enantioselective synthesis of Boc-O-benzyl-D-β-homotyrosine involves asymmetric alkylation using Evans oxazolidinone auxiliaries . A representative pathway includes:

  • Auxiliary Attachment: 4-Isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) is acylated with 3-(4-benzyloxyphenyl)propionic acid.

  • Diastereoselective Alkylation: The Ti-enolate undergoes amidomethylation with benzyl N-[(benzyloxy)methyl]carbamate, achieving >95% de .

  • Deprotection and Functionalization: Sequential removal of silyl protections and introduction of the Boc group yields the target compound .

Table 2: Key Synthetic Parameters

Applications in Peptide Science and Drug Discovery

Conformational Modulation

Incorporating D-β-homotyrosine into peptides induces:

  • Helix Stabilization: The extended side chain promotes 310_{10}-helix formation in short peptides .

  • Protease Resistance: β-Amino acids resist enzymatic degradation, extending plasma half-life .

Neurotensin Receptor Ligands

In neurotensin (NT) analogs, D-β-homotyrosine at position 11 confers:

  • NTS2 Selectivity: 70-fold higher affinity for NTS2 over NTS1 receptors .

  • Analgesic Effects: NTS2 activation mediates μ-opioid-independent pain relief, avoiding respiratory depression risks .

Case Study:
A NT(8–13) analog with D-β-homotyrosine showed:

  • KiK_i (NTS2) = 1.3 nM vs. KiK_i (NTS1) = 89 nM

  • 68% mechanical allodynia reduction in murine neuropathic pain models .

Pharmacological and Toxicological Profile

Bioavailability

  • Permeability: LogP = 2.1 (predicted) suggests moderate blood-brain barrier penetration.

  • Metabolism: Hepatic glucuronidation of the phenolic hydroxyl (after Bzl cleavage) generates inactive metabolites .

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